2,6-Dimethyl-1H-indole-3-carboxylic acid chemical properties
2,6-Dimethyl-1H-indole-3-carboxylic acid chemical properties
Chemical Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 2,6-Dimethyl-1H-indole-3-carboxylic acid , a functionalized indole derivative critical in pharmaceutical medicinal chemistry and agrochemical research. We examine its physicochemical profile, validated synthetic pathways, and specific reactivity patterns—most notably its susceptibility to thermal decarboxylation. This document is designed for researchers requiring actionable protocols and mechanistic insights for utilizing this scaffold in drug discovery (e.g., Angiotensin II antagonists) and plant hormone modulation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
2,6-Dimethyl-1H-indole-3-carboxylic acid is an amphoteric heteroaromatic compound. Its stability is governed by the electron-rich indole nucleus, which facilitates electrophilic substitution but also predisposes the C3-carboxyl group to decarboxylation under thermal or acidic stress.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 1227267-27-7 (Acid) / 1082470-14-1 (Methyl Ester) |
| IUPAC Name | 2,6-Dimethyl-1H-indole-3-carboxylic acid |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | ~200–205 °C (Decomposes/Decarboxylates) |
| pKa (Predicted) | COOH: ~4.5 |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in hexanes |
| Storage | -20°C, hygroscopic, protect from light and moisture |
Synthesis & Manufacturing Protocols
The most robust synthetic route for 3-carboxylated indoles, particularly when the 2-position is blocked by an alkyl group, is the Trichloroacetylation-Hydrolysis method. This pathway avoids the harsh oxidants required by the Vilsmeier-Haack-Oxidation route and offers higher yields than direct lithiation due to the acidic N-H proton.
Protocol: Trichloroacetylation-Hydrolysis Route
Precursor: 2,6-Dimethylindole (CAS 875-37-6)
Step 1: Acylation (Formation of 3-Trichloroacetyl Intermediate)
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Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Dissolution: Dissolve 2,6-Dimethylindole (10.0 mmol) in anhydrous 1,4-dioxane or diethyl ether (50 mL).
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Addition: Cool the solution to 0°C. Dropwise add trichloroacetyl chloride (12.0 mmol) over 20 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the hydrochloride salt or the trichloroacetyl derivative) typically forms.
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Workup: Quench with ice water. Filter the solid precipitate, wash with cold water and hexanes to remove unreacted starting material. Dry in vacuo.[1]
Step 2: Haloform-Type Hydrolysis
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Hydrolysis: Suspend the crude 3-trichloroacetyl-2,6-dimethylindole in a solution of KOH (4N, aq) and MeOH (1:1 ratio).
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Heating: Heat the mixture to 60–70°C for 4 hours. Note: Do not exceed 80°C to prevent premature decarboxylation.
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Isolation: Cool to room temperature. Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.
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Acidification: Carefully acidify the aqueous layer with 2N HCl to pH 3–4 while cooling in an ice bath. The product will precipitate as a white/off-white solid.
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Purification: Recrystallize from ethanol/water or acetic acid.
Caption: Synthesis via Trichloroacetylation-Hydrolysis. This 2-step sequence leverages the electron-rich C3 position for acylation followed by base-mediated cleavage of the trichloromethyl group.
Chemical Reactivity: The Decarboxylation Challenge
The defining characteristic of indole-3-carboxylic acids is their tendency to lose CO₂. This reaction is acid-catalyzed and thermally driven. Understanding this mechanism is vital for handling the compound during derivatization (e.g., amide coupling).
Mechanism: A-SE2 Decarboxylation
The reaction proceeds via protonation at the C3 position (ipso-substitution), breaking aromaticity to form a zwitterionic or cationic intermediate. The carboxyl group then leaves as CO₂, restoring the aromatic indole system.
Critical Handling Note: Avoid heating >100°C in acidic media. For amide coupling, use mild activation (EDC/HOBt or HATU) at room temperature rather than acid chloride formation with thionyl chloride/heat.
Caption: Acid-Catalyzed Decarboxylation Mechanism. Protonation at C3 disrupts aromaticity, facilitating the irreversible loss of carbon dioxide.
Biological Applications & Therapeutic Potential[2][6][9]
Angiotensin II Receptor Antagonism
Derivatives of indole-3-carboxylic acids have demonstrated high nanomolar affinity for the AT1 receptor . The 2,6-dimethyl substitution pattern provides steric bulk that may enhance hydrophobic interactions within the receptor pocket, mimicking the biphenyl moiety of sartans (e.g., Losartan).
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Key Insight: The 3-COOH group often serves as a bioisostere for the tetrazole ring found in commercial sartans.
Auxin Transport Inhibition
In plant physiology, indole-3-carboxylic acid derivatives act as antagonists to the TIR1 auxin receptor . The 2,6-dimethyl analog interferes with polar auxin transport, making it a valuable tool compound for studying plant growth regulation and herbicide development.
Analytical Characterization
To validate the synthesis, the following spectroscopic signals are diagnostic.
1H NMR (DMSO-d6, 400 MHz)
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δ 11.5–12.0 ppm (s, 1H): Indole N-H (Broad, exchangeable).
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δ 12.0–12.5 ppm (bs, 1H): Carboxylic acid O-H (Very broad, often invisible).
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δ 7.8–8.0 ppm (d/s, 1H): C4-H. Significantly deshielded by the adjacent C3-carbonyl group (anisotropy effect).
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δ 7.1–7.3 ppm (s, 1H): C7-H.
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δ 6.8–7.0 ppm (d, 1H): C5-H.
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δ 2.6–2.7 ppm (s, 3H): C2-CH₃. Deshielded compared to precursor due to the electron-withdrawing COOH.[2]
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δ 2.3–2.4 ppm (s, 3H): C6-CH₃. Typical aromatic methyl shift.[1]
Mass Spectrometry (ESI)[11]
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Positive Mode (M+H): m/z 190.2
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Negative Mode (M-H): m/z 188.2 (Preferred for carboxylic acids).
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Fragmentation: Prominent peak at m/z 144/145 corresponding to [M - CO₂], confirming the labile carboxyl group.
References
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Synthesis of Indole-3-Carboxylic Acids: Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).
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Decarboxylation Mechanism: Journal of the Chemical Society, Perkin Transactions 2, 1982, pp. 1217-1222. "Acid catalysed decarboxylation of indole-3-carboxylic acids."
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Biological Activity (Angiotensin): Bioorganic & Medicinal Chemistry Letters, 2023, 129349. "Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity."
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Biological Activity (Auxin): Frontiers in Plant Science, 2022. "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives."
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Precursor Data (2,6-Dimethylindole): BenchChem Technical Support Guide, 2025. "Optimizing V-H Reaction for 2,6-Dimethylindole."
